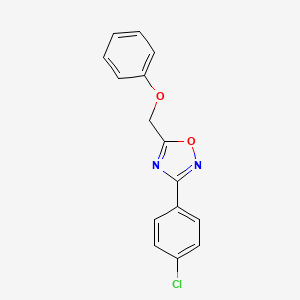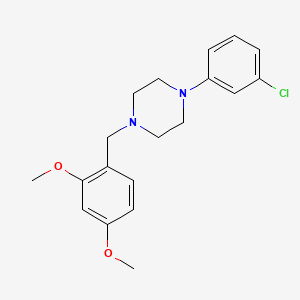![molecular formula C18H18Cl2N2O4 B5740475 N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide, also known as DBCO-PEG4-azide, is a chemical compound used in scientific research. It is a derivative of benzenecarboximidamide and is commonly used as a bioorthogonal reagent for labeling biomolecules.
Mécanisme D'action
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide works by selectively reacting with alkyne-functionalized biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for studying biological systems.
Biochemical and Physiological Effects:
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide has no known biochemical or physiological effects on living organisms. It is non-toxic and does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is its specificity and efficiency in labeling biomolecules. It is also highly versatile and can be used for a wide range of applications, including imaging, purification, and analysis of biological systems. However, one limitation of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is its relatively high cost compared to other labeling reagents.
Orientations Futures
There are many potential future directions for the use of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide in scientific research. One area of interest is the development of new methods for labeling and imaging biomolecules in living cells and organisms. Another area of interest is the use of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide in drug discovery and development, particularly in the identification and characterization of new drug targets. Additionally, the compound may have applications in the development of new diagnostic tools for diseases and disorders.
Méthodes De Synthèse
The synthesis of N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide involves the reaction of 4-methoxybenzenecarboximidamide with 2,4-dichlorophenoxybutyryl chloride and subsequent coupling with azido-PEG4-amine. The resulting compound is a yellowish powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamideide is widely used in scientific research as a bioorthogonal reagent for labeling biomolecules. It is particularly useful for studying the interactions between biomolecules in living cells and organisms. The compound can be conjugated to a variety of biomolecules, including proteins, nucleic acids, and carbohydrates, and used for imaging, purification, and analysis of biological systems.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-24-14-7-4-12(5-8-14)18(21)22-26-17(23)3-2-10-25-16-9-6-13(19)11-15(16)20/h4-9,11H,2-3,10H2,1H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJGPIPPBRCLLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5740408.png)
![N-benzyl-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5740418.png)


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)

![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)


